Technical Monograph: 3'-Desethoxy-drotaverine (CAS 85475-87-2)
Technical Monograph: 3'-Desethoxy-drotaverine (CAS 85475-87-2)
Content Type: Technical Reference & Experimental Guide Subject: Impurity Profiling, Metabolite Characterization, and Analytical Methodologies
Executive Summary: The Nomenclature Paradox
In the high-precision field of pharmaceutical impurity profiling, 3'-Desethoxy-drotaverine (CAS 85475-87-2) represents a critical "known unknown" for many analytical scientists. While commercially and colloquially referred to as "3'-Desethoxy-drotaverine," this designation is a nomenclature misnomer that often leads to confusion in structural elucidation.
Chemically, this compound is 3'-O-Desethyldrotaverine (a phenol derivative), not a true desethoxy species (where the functional group is replaced by hydrogen).[1] It is the primary Phase I metabolite of the antispasmodic agent Drotaverine, formed via O-dealkylation by hepatic CYP450 enzymes.[1]
This guide serves as a definitive reference for researchers isolating this compound as an impurity standard or tracking it during pharmacokinetic (PK) studies.[1]
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
Understanding the shift in polarity from the parent drug (Drotaverine) to this metabolite is essential for developing robust HPLC retention strategies.[1] The exposure of the phenolic hydroxyl group at the 3'-position significantly alters the pKa and solubility profile.[1]
Table 1: Physiochemical Profile
| Property | Data | Notes |
| Common Name | 3'-Desethoxy-drotaverine | Industry trade name |
| Chemical Name | 1-(3-hydroxy-4-ethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | IUPAC (Salt form) |
| CAS Number | 85475-87-2 | Specific to HCl salt |
| Molecular Formula | C₂₂H₂₇NO₄[2][3][4][5][6][7][8][9][10][11] · HCl | Parent: C₂₄H₃₁NO₄ |
| Molecular Weight | 405.92 g/mol (HCl salt)369.46 g/mol (Free Base) | Mass shift of -28 Da from Drotaverine (Loss of C₂H₄) |
| Appearance | Pale yellow to off-white solid | Light sensitive |
| Solubility | DMSO, Methanol, Ethanol | Reduced solubility in non-polar solvents compared to parent |
| pKa (Calculated) | ~9.8 (Phenolic OH), ~6.5 (Isoquinoline N) | Amphoteric character |
Critical Insight: The mass difference of -28 Da (Loss of Ethyl group) is the diagnostic signature in LC-MS. A true "Desethoxy" (replacement with H) would show a mass shift of -44 Da (Loss of Ethoxy). Researchers must verify this m/z transition (398 -> 370 in ESI+) to confirm identity [1, 2].
Formation Pathways & Structural Logic[1]
The formation of 3'-Desethoxy-drotaverine occurs primarily through metabolic biotransformation but can also arise during stress stability testing (acidic hydrolysis).
Metabolic Pathway Visualization
The following diagram illustrates the regioselective O-dealkylation mediated by CYP450 isozymes (primarily CYP3A4 and CYP2D6).[1]
Figure 1: Metabolic trajectory of Drotaverine yielding the 3'-Desethoxy metabolite. The exposure of the phenol facilitates subsequent Phase II glucuronidation.[1]
Analytical Profiling: HPLC & LC-MS Methodology
Separating the 3'-Desethoxy impurity from the parent Drotaverine is challenging due to the structural similarity.[1] The "Critical Pair" resolution is governed by the pH of the mobile phase.[1]
The "pH Flip" Phenomenon[1]
-
At pH > 10: The phenolic impurity becomes ionized (phenolate), becoming significantly more polar and eluting much earlier than Drotaverine.[1]
-
At pH < 3: Both species are protonated at the nitrogen; the phenol remains neutral.[1] The separation relies solely on the hydrophobicity difference between -OEt and -OH.
Recommended Stability-Indicating Method
This protocol is derived from stress-testing validations and is suitable for QC release testing [3].
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile : Methanol (50:50).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (Isosbestic point) or 305 nm (Specific to isoquinoline core).[1]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 70 | 30 |
Self-Validating System Suitability Criteria
To ensure the data generated is trustworthy, the system must pass these checks before sample analysis:
-
Resolution (Rs): > 2.0 between Drotaverine and 3'-Desethoxy-drotaverine.
-
Tailing Factor: < 1.5 for the impurity peak (Phenols can tail on older silica).[1]
-
Relative Retention Time (RRT): The 3'-Desethoxy impurity typically elutes at RRT ~0.85-0.90 relative to Drotaverine (eluting before the parent due to increased polarity).
Experimental Protocol: Controlled Synthesis for Reference Standard
Researchers often need to generate this impurity in-situ to confirm retention times if a certified standard is unavailable.[1] The following protocol uses Boron Tribromide (
Safety Warning:
Step-by-Step Synthesis Workflow
-
Preparation: Dissolve 1.0 g (2.3 mmol) of Drotaverine HCl in 15 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Slowly add 1.0 eq of
(1M solution in DCM) dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The mono-desethyl product will appear as a spot slightly lower (more polar) than the parent.[1]
-
Quenching: Carefully quench with Methanol at 0°C.
-
Workup: Evaporate solvents. Partition residue between Ethyl Acetate and saturated
.[1] -
Purification: Flash chromatography (Silica Gel). Gradient: 0-5% Methanol in DCM.[1]
Workflow Visualization
Figure 2: Controlled chemical synthesis workflow for generating 3'-Desethoxy-drotaverine reference material.
References
-
Simson Pharma. (2024).[1] 3'-Desethoxy-Drotaverine Hydrochloride Reference Standard Data. Retrieved from
-
Veeprho Laboratories. (2024).[1] Impurity Profile of Drotaverine HCl: Structure and CAS 85475-87-2. Retrieved from
-
Garg, A. et al. (2013).[1] "Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities." Journal of Chromatographic Science. Retrieved from
-
LGC Standards. (2024). Drotaverine Hydrochloride and Related Impurities. Retrieved from
-
Axios Research. (2024). Certificate of Analysis: 3'-Desethoxy Drotaverine HCl. Retrieved from
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- 8. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]
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